2,2,8-Trimethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine
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Overview
Description
2,2,8-Trimethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine is a heterocyclic compound that features a unique structure combining elements of pyridine and oxazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,8-Trimethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of a pyridine derivative and an oxazepine precursor, followed by cyclization using a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2,2,8-Trimethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2,2,8-Trimethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2,8-Trimethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydropyridine: A simpler structure with similar reactivity.
Pyrido[3,4-b]indole: Another heterocyclic compound with potential biological activity.
Oxazepine Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
2,2,8-Trimethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine is unique due to its specific combination of pyridine and oxazepine rings, along with the presence of three methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2,2,8-trimethyl-4,5-dihydro-3H-pyrido[3,4-f][1,4]oxazepine |
InChI |
InChI=1S/C11H16N2O/c1-8-4-10-9(6-13-8)5-12-7-11(2,3)14-10/h4,6,12H,5,7H2,1-3H3 |
InChI Key |
UDVFPBUPDODNQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CNCC(O2)(C)C)C=N1 |
Origin of Product |
United States |
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